molecular formula C27H24N6O B10928186 6-cyclopropyl-3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10928186
M. Wt: 448.5 g/mol
InChI Key: RFASUBIFRVJMLA-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes boron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl derivatives: Compounds containing a cyclopropyl group, which can influence their chemical reactivity and biological activity.

    Pyrazolo[3,4-b]pyridine derivatives: Compounds with a similar core structure, which can exhibit comparable biological activities.

Uniqueness

6-CYCLOPROPYL-3-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which can confer distinct biological properties and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H24N6O

Molecular Weight

448.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-N-[4-(2-methylimidazol-1-yl)phenyl]-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H24N6O/c1-17-25-23(27(34)29-20-10-12-21(13-11-20)32-15-14-28-18(32)2)16-24(19-8-9-19)30-26(25)33(31-17)22-6-4-3-5-7-22/h3-7,10-16,19H,8-9H2,1-2H3,(H,29,34)

InChI Key

RFASUBIFRVJMLA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)N5C=CN=C5C)C6=CC=CC=C6

Origin of Product

United States

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